2-Amino-1-(3-methoxyphenyl)ethan-1-ol hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

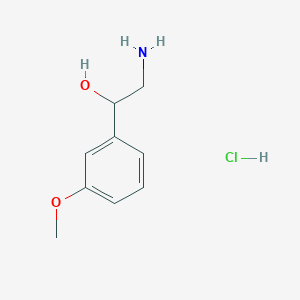

The compound is systematically named 2-amino-1-(3-methoxyphenyl)ethan-1-ol hydrochloride . This designation reflects its structural features:

- Ethanol backbone : A two-carbon chain with a hydroxyl group (-OH) on carbon 1 (ethan-1-ol).

- Amino substituent : A primary amine (-NH₂) attached to carbon 2.

- 3-Methoxyphenyl group : A benzene ring substituted with a methoxy (-OCH₃) group at the meta position (carbon 3) linked to carbon 1 of the ethanol moiety.

- Hydrochloride salt : The amino group is protonated, forming a chloride counterion.

Structural Formula :

C₉H₁₃NO₂·ClH (hydrochloride salt)

C₉H₁₃NO₂ (free base)

CAS Registry Number and Alternative Chemical Identifiers

The compound is indexed under the following identifiers:

Molecular Formula and Weight Analysis

The molecular composition and molar mass differ between the free base and hydrochloride salt:

| Property | Free Base (C₉H₁₃NO₂) | Hydrochloride Salt (C₉H₁₄ClNO₂) |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₄ClNO₂ |

| Molar Mass (g/mol) | 167.20 | 203.67 |

| Key Functional Groups | - Primary amine (-NH₂) | - Protonated amine (-NH₃⁺) |

| - Phenolic hydroxyl (-OH) | - Chloride counterion (Cl⁻) |

The hydrochloride salt exhibits a higher molar mass due to the addition of a chloride ion and a hydrogen atom from the protonation of the amine.

Stereochemical Configuration and Chiral Center Considerations

The compound contains one chiral center at carbon 1 (C1) of the ethanol backbone. This center binds four distinct groups:

- 3-Methoxyphenyl group

- Hydroxyl group (-OH)

- Methylene group (-CH₂-NH₂)

- Hydrogen atom

Potential Stereoisomerism :

While the presence of a chiral center implies the possibility of enantiomers (R- and S-configurations), the available literature does not specify whether the compound exists as a racemic mixture, a single enantiomer, or an unspecified stereoisomeric ratio. This ambiguity is common in synthetic intermediates where stereochemical resolution is not prioritized.

Comparative Analysis :

This distinction underscores the importance of precise structural characterization in related compounds.

Properties

IUPAC Name |

2-amino-1-(3-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYSARHWTVLESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543934 | |

| Record name | 2-Amino-1-(3-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53517-14-9 | |

| Record name | 2-Amino-1-(3-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Raney Nickel–Borohydride Composite Catalysis

The hydrogenation of 2-cyano-1-(3-methoxyphenyl)ethanone to 2-amino-1-(3-methoxyphenyl)ethan-1-ol represents the most scalable route. As demonstrated in CN104177268A, Raney nickel (20–200 wt%) and sodium borohydride (1–10 wt%) act synergistically in methanol or ethanol at 20–30°C under 1 MPa H₂. This system achieves near-quantitative yields (98.4–99.3%) with >97% purity by HPLC. The borohydride enhances nickel’s activity by facilitating in situ generation of active hydrogen species, reducing reaction times to 5 hours.

Table 1: Optimization of Raney Nickel–Borohydride Hydrogenation

| Parameter | Range Tested | Optimal Condition | Impact on Yield/Purity |

|---|---|---|---|

| Catalyst Loading (Ni) | 20–200 wt% | 80 wt% | Maximizes H₂ activation |

| Solvent | MeOH, EtOH, i-PrOH | EtOH | Higher polarity improves substrate solubility |

| Temperature | 10–40°C | 25°C | Balances kinetics and selectivity |

| Pressure | 0.5–5 MPa | 1 MPa | Prevents over-reduction |

Asymmetric Hydrogenation with Chiral Ligands

For enantioselective synthesis, rhodium complexes with (R,R)-Me-DuPhos or (S)-Binap ligands enable asymmetric hydrogenation of α-amino ketones. As reported by Shang et al., 2-amino-1-(3-methoxyphenyl)ethan-1-ol was synthesized with 98% ee using [Rh(COD)(R,R)-Me-DuPhos]BF₄ at 50°C under 10 bar H₂. This method, though costlier, is critical for producing single-enantiomer APIs.

Borohydride Reduction of Amino Ketones

Sodium Borohydride in Acidic Media

Reduction of 2-nitro-1-(3-methoxyphenyl)ethanone with NaBH₄ in HCl-saturated ethanol affords the target compound in 85–90% yield. The nitro group is reduced to an amine in situ, with concurrent ketone reduction. Excess HCl (2–3 eq) ensures protonation of intermediates, minimizing side reactions.

Critical Parameters:

- Stoichiometry: 1.2 eq NaBH₄, 3 eq HCl

- Temperature: 0–5°C (prevents epimerization)

- Workup: Neutralization with NH₄OH, extraction with dichloromethane

Cyanoborohydride Transamination

An alternative route involves reductive amination of 3-methoxybenzaldehyde with ammonium acetate and NaCNBH₃. While less common, this method achieves 75–80% yields but requires stringent pH control (pH 4–5 via acetic acid).

Industrial-Scale Production Methodologies

Continuous Hydrogenation Reactors

Modern facilities employ fixed-bed reactors with Raney nickel catalysts, enabling continuous processing. Key metrics:

- Throughput: 500–700 kg/day

- Solvent Recovery: >95% ethanol recycled via distillation

- Purity: 99.5% by IPC-HPLC

Waste Minimization Strategies

- Catalyst Reuse: Raney nickel retains 90% activity after 10 cycles with ultrasonic regeneration.

- Aqueous Waste: <5% of total output, treated via biodegradation.

Analytical Characterization and Quality Control

HPLC Purity Assessment

- Column: C18, 250 × 4.6 mm, 5 µm

- Mobile Phase: 70:30 Acetonitrile/0.1% H₃PO₄

- Retention Time: 8.2 min

- LOD/LOQ: 0.1%/0.3%

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of AHMCC. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antibacterial agent. For instance, in a comparative study, AHMCC demonstrated effective inhibition against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as cefotaxime . The compound's aromatic structure enhances its interaction with bacterial membranes, potentially disrupting their integrity.

Therapeutic Applications

AHMCC's structural characteristics position it as a promising scaffold for drug development targeting various diseases, including cancer and neurodegenerative disorders. Its ability to interact with biological targets such as enzymes and receptors opens avenues for therapeutic applications. The compound has been investigated for its potential role in developing new drugs that could modulate specific biological pathways involved in these diseases.

Chemical Synthesis

Synthesis of Analogues

The unique chemical structure of AHMCC allows for the synthesis of various analogues with modified properties. This flexibility is crucial for optimizing pharmacological characteristics such as potency and selectivity . Researchers have explored different synthetic pathways to create derivatives that might exhibit enhanced biological activity or reduced side effects.

Biocatalytic Processes

Innovative biocatalytic methods for synthesizing AHMCC and its derivatives have been reported, emphasizing environmentally friendly approaches to chemical synthesis. These methods often involve the use of enzymes to facilitate reactions that yield high-purity products with minimal waste .

Biochemical Research

Probe Molecule in Biological Studies

AHMCC serves as an important probe molecule in biochemical research, particularly in studies investigating protein-protein interactions and enzyme activities. Its ability to bind selectively to certain biological macromolecules makes it a valuable tool for elucidating complex cellular processes .

Development of Assays

The compound is also being explored for its potential in developing new assays for drug discovery and target validation. By understanding how AHMCC interacts with various biological targets, researchers can design more effective screening methods for identifying novel therapeutic agents.

Material Science Applications

Electrochemical Properties

In material science, AHMCC has been studied for its electrochemical properties, which may be harnessed in the development of sensors or other electronic devices. The compound's ability to form stable complexes with metal ions suggests potential applications in corrosion resistance or as additives in electronic materials .

Data Summary Table

Case Studies

- Antibacterial Activity Study : A study conducted on the efficacy of AHMCC against various bacterial strains demonstrated its potential as a therapeutic agent. The results indicated significant inhibition comparable to traditional antibiotics, highlighting its relevance in combating antibiotic resistance.

- Drug Development Research : Investigations into the structural modifications of AHMCC led to the development of several analogues that showed improved binding affinity to specific receptors involved in cancer pathways.

- Biocatalytic Synthesis Case : Research utilizing enzymatic pathways for the synthesis of AHMCC showcased a reduction in environmental impact compared to traditional chemical synthesis methods, emphasizing sustainability in pharmaceutical production.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogenated Analogs

- (R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride Substituent: 3-Cl Molecular Formula: C₈H₁₁Cl₂NO CAS: 169032-01-3 Optical Purity: >98% ee (HPLC), highlighting its use in enantioselective synthesis . Key Difference: The electron-withdrawing chlorine atom may reduce basicity compared to the methoxy analog, affecting reactivity in catalytic processes.

- 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride Substituent: 3-Cl (propanone backbone) CAS: 474709-89-2 (racemic mixture) Application: Ketone-based structure likely serves as a precursor for pharmaceuticals or agrochemicals .

Hydroxylated Analogs

- 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride Substituent: 2-OH CAS: 72481-17-5 Melting Point: 217–220°C . Synthesis: Prepared via hydriodic acid reduction of nitro-coumarin derivatives, indicating robustness under acidic conditions .

- Estilefrine Hydrochloride (1-(3-Hydroxyphenyl)-2-ethylaminoethanol Hydrochloride) Substituent: 3-OH, ethylamino group Application: Adrenergic agent, demonstrating the pharmacological relevance of hydroxylated analogs .

Methoxylated Analogs

- (1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol Hydrochloride Substituent: 4-OCH₃ CAS: 130198-05-9 Molecular Weight: 285.81 Key Difference: The para-methoxy group may alter steric interactions in asymmetric catalysis compared to the meta-substituted target compound .

- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Substituent: 2,5-(OCH₃)₂ CAS: 3600-87-1 Application: USP-related compound for Midodrine Hydrochloride, emphasizing the role of multiple methoxy groups in drug development .

Functional Group Variations

Ethanol vs. Ethanolamine Derivatives

- 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride Functional Group: Ketone (ethanone) CAS: 24037-72-7 Molecular Weight: 201.65 Boiling Point: 320.2°C (predicted for ketone analog) . Key Difference: The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol derivative.

Cyclohexanol Derivatives

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride Structure: Cyclohexanol ring appended to the ethanolamine backbone. CAS: 130198-05-9 Application: Potential use in chiral resolution or as a building block for complex molecules .

Comparative Data Table

Biological Activity

2-Amino-1-(3-methoxyphenyl)ethan-1-ol hydrochloride, also known as 2-AMPE-HCl, is an organic compound with significant potential in medicinal chemistry. Its structure comprises an amino group, an ethanol chain, and a methoxyphenyl group, which contribute to its unique biological activities. This article reviews the biological activity of 2-AMPE-HCl, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H15ClN2O2

- Molecular Weight : Approximately 221.66 g/mol

- The compound features a methoxy group attached to a phenyl ring, enhancing its lipophilicity and potential interactions with biological targets .

Anticancer Properties

Preliminary studies suggest that 2-AMPE-HCl exhibits anti-cancer properties by inhibiting key signaling pathways involved in cell proliferation. Notably, it may inhibit the PI3K/AKT/mTOR pathway, crucial for cancer cell survival. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Anticancer Activity of 2-AMPE-HCl

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis via caspase activation |

| HCT-116 | 12.5 | Cell cycle arrest at G1 phase |

| A549 | 10.0 | Inhibits PI3K/AKT/mTOR pathway |

Anti-inflammatory Effects

Research indicates that 2-AMPE-HCl may possess anti-inflammatory properties . It has been shown to modulate inflammatory cytokine production, potentially making it a candidate for treating inflammatory diseases.

The biological activity of 2-AMPE-HCl can be attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : Its structural features allow it to bind to receptors that mediate cellular responses to growth factors and cytokines .

Case Studies

A study evaluated the effects of 2-AMPE-HCl on human leukemia cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that treatment with the compound led to increased levels of apoptotic markers, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of 2-AMPE-HCl can be compared with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one HCl | C10H12ClFN2O2 | Enhanced lipophilicity due to fluorine substitution |

| 2-Amino-1-(3,4-dimethoxyphenyl)ethanol HCl | C11H15ClN2O3 | Increased biological activity due to additional methoxy group |

| 2-Amino-1-(4-methoxyphenyl)ethanol | C10H15ClN2O | Different positioning of methoxy group affects activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-1-(3-methoxyphenyl)ethan-1-ol hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor (e.g., 3-methoxyacetophenone derivatives) followed by acidification to form the hydrochloride salt. Critical parameters include:

- Reduction Conditions : Use of sodium borohydride (NaBH₄) or catalytic hydrogenation for stereochemical control .

- Acidification : Stoichiometric HCl addition under controlled pH to avoid over-salting or decomposition .

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, monitored via HPLC .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light due to potential photochemical instability .

Q. What analytical techniques are most effective for confirming the identity and purity of this compound?

- Methodological Answer :

- Identity Confirmation : NMR (¹H/¹³C) for structural elucidation; FT-IR to verify functional groups (e.g., -NH₂, -OH) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Chiral Purity : Chiral HPLC or polarimetry for enantiomeric excess determination if stereoisomers are present .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield or by-product formation when using different reducing agents in the synthesis of this compound?

- Methodological Answer :

- Reducing Agent Comparison : Sodium borohydride (NaBH₄) may produce fewer by-products in polar aprotic solvents (e.g., THF), while lithium aluminum hydride (LiAlH₄) requires anhydrous conditions but achieves higher conversion rates .

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., over-reduced alcohols or dehalogenated species). Optimize reaction time/temperature to minimize side reactions .

Q. What strategies are recommended for elucidating the stereochemical configuration of this compound, and how does chirality impact its biological activity?

- Methodological Answer :

- Stereochemical Analysis : X-ray crystallography for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computational models .

- Biological Impact : Enantiomers may exhibit divergent receptor-binding affinities (e.g., adrenergic or dopaminergic receptors). Conduct in vitro assays (e.g., radioligand binding) to correlate chirality with activity .

Q. How should researchers approach structure-activity relationship (SAR) studies when modifying the methoxy substituent position in this compound's phenyl ring?

- Methodological Answer :

- Synthetic Modifications : Synthesize analogs with methoxy groups at ortho, meta, or para positions via Friedel-Crafts acylation or directed ortho-metalation .

- Biological Testing : Evaluate analogs in receptor-specific assays (e.g., GPCR activation). Meta-substitution (3-methoxy) often enhances lipophilicity and CNS penetration compared to para-substituted analogs .

Q. What methodologies are appropriate for analyzing and mitigating batch-to-batch variability in the hydrochloride salt formation process?

- Methodological Answer :

- Process Controls : Monitor HCl gas flow rate and pH during salt formation to ensure consistent stoichiometry. Use in-line FTIR for real-time reaction monitoring .

- Crystallization Optimization : Adjust anti-solvent addition rates (e.g., diethyl ether) to control crystal size/distribution, reducing variability in dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.